1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene

Description

Introduction and Structural Overview

Chemical Identification and Nomenclature

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is a fluorinated aromatic hydrocarbon with systematic IUPAC nomenclature reflecting its substitution pattern:

The compound is also cataloged under alternative identifiers:

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1138445-52-9 | |

| Molecular Formula | C₉H₇F₅ | |

| Molecular Weight | 210.144 g/mol | |

| Purity | 95% |

Historical Context in Organofluorine Chemistry

The synthesis of polyfluorinated aromatic compounds like this compound builds on foundational methodologies in organofluorine chemistry:

- Halogen Exchange : Alexander Borodin’s 1862 work on nucleophilic fluorination via halogen exchange laid the groundwork for introducing fluorine into aromatic systems.

- Swarts Reaction : Frédéric Swarts’ 1898 method using SbF₃ for trifluoromethylation influenced later fluorination techniques.

- Modern Fluorination : Contemporary synthesis relies on catalytic hydrogenation and halogen exchange, as seen in the production of trifluorobenzenes.

This compound exemplifies advancements in selective fluorination, enabling precise control over substituent placement for materials science applications.

Structural Features and Molecular Architecture

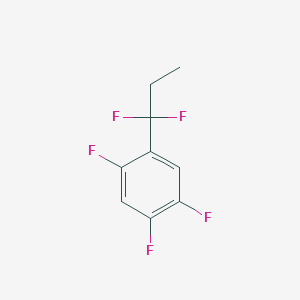

The molecule comprises:

- A benzene core substituted with three fluorine atoms at positions 2, 4, and 5.

- A 1,1-difluoropropyl group (-CF₂CH₂CH₃) at position 1.

Key Structural Impacts:

- Electron-Withdrawing Effects : Fluorine atoms induce electron deficiency in the aromatic ring, enhancing stability and reactivity toward electrophilic substitution.

- Steric Considerations : The difluoropropyl group introduces steric hindrance, influencing regioselectivity in further reactions.

- Dipole Interactions : The asymmetric fluorine distribution creates a dipole moment, affecting solubility and intermolecular interactions.

Table 2: Substituent Positions and Effects

| Position | Substituent | Electronic Effect | Steric Impact |

|---|---|---|---|

| 1 | 1,1-Difluoropropyl | Moderate -I | High |

| 2,4,5 | Fluorine | Strong -I | Low |

Position in the Polyfluorinated Aromatic Compounds Family

This compound belongs to the polyfluorinated benzenes , characterized by multiple fluorine substituents. Comparative analysis highlights its uniqueness:

- Fluorine Count : With five fluorine atoms (three on the ring, two in the propyl group), it exceeds simpler analogs like 1,3,5-trifluorobenzene (three fluorines).

- Substituent Complexity : The difluoropropyl group distinguishes it from fully aromatic fluorocarbons, introducing aliphatic fluorination.

- Applications : Unlike symmetrical trifluorobenzenes used in spectroscopy, this compound’s asymmetry suits specialized roles in supramolecular chemistry (e.g., π-stacking in fluorocarbon recognition).

Table 3: Comparison with Related Fluorobenzenes

Properties

IUPAC Name |

1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-2-9(13,14)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKIYOZRBHHWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Thermal Decomposition Method

A patented method involves the preparation of 1,2,4-trifluorobenzene (closely related to 2,4,5-trifluorobenzene) via diazotization of 2,4-difluoroaniline to form a fluoboric acid diazonium salt intermediate, followed by thermal decomposition at 100–300 °C. This process releases nitrogen and boron trifluoride gases, yielding high-purity trifluorobenzene derivatives with advantages of low cost, high yield, and industrial scalability. Key parameters include:

- Diazonium salt formation in fluoboric acid aqueous solution using sodium nitrite.

- Molar ratios: fluoroboric acid : sodium nitrite : 2,4-difluoroaniline = (2.0–5.0) : (1.02–1.1) : 1.

- Temperature control during diazotization (≤5 °C) and decomposition (100–300 °C).

This method ensures high-quality trifluorobenzene suitable for further functionalization.

Nitration, Fluorination, and Reduction Sequence

Another advanced synthetic route starts from 2,4-dichlorofluorobenzene and proceeds through:

- Nitration with mixed acid (concentrated sulfuric acid and fuming nitric acid) at 25–60 °C to produce 2,4-dichloro-5-fluoronitrobenzene.

- Fluorination of the nitro compound using potassium fluoride in sulfolane solvent with a quaternary ammonium salt catalyst at 150–200 °C to form 2,4,5-trifluoronitrobenzene.

- Catalytic hydrogenation of the trifluoronitrobenzene to 2,4,5-trifluoroaniline.

- Diazotization of the aniline derivative with nitroso sulfuric acid, followed by deamination reduction using sodium hypophosphite catalyzed by copper salts and steam distillation to yield 1,2,4-trifluorobenzene.

This method offers mild reaction conditions, high purity, and is suitable for industrial production.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Nitration | 2,4-dichlorofluorobenzene, H2SO4/HNO3 mixed acid | 25–60 | Mixed acid ratio 1:1 (w/w) |

| Fluorination | Potassium fluoride, quaternary ammonium salt, sulfolane | 150–200 | KF 2.2 equiv., catalyst 1% w/w |

| Hydrogenation | H2 gas, second catalyst (e.g., Pd/C) | Ambient to mild | Reduction to 2,4,5-trifluoroaniline |

| Diazotization & Deamination | Nitroso sulfuric acid, sodium hypophosphite, Cu salt | Ambient | Followed by steam distillation |

Chloromethylation of 2,4,5-Trifluorobenzene

For introducing side chains, chloromethylation of 2,4,5-trifluorobenzene is achieved using chloromethyl methyl ether and Lewis acids such as aluminum chloride at room temperature. This reaction proceeds smoothly with high yield (~80%) and purity (~99.5%) of 1-chloromethyl-2,4,5-trifluorobenzene, which serves as a precursor for further alkylation or fluorination steps.

Introduction of the 1,1-Difluoropropyl Side Chain

The 1-(1,1-difluoropropyl) substituent can be introduced by nucleophilic substitution or cross-coupling reactions starting from chloromethyl or bromomethyl trifluorobenzene derivatives.

- Fluorination of alkyl halides to gem-difluoroalkyl groups can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.

- Alternatively, difluoropropyl groups can be installed via organometallic coupling reactions (e.g., using difluoropropyl zinc or boron reagents) with halogenated trifluorobenzenes under palladium catalysis.

While specific procedures for this compound are scarce in open patents, the combination of chloromethyl trifluorobenzene intermediates and difluoropropylation techniques is the logical synthetic approach.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

- The diazotization and thermal decomposition method offers a cost-effective and environmentally friendlier route due to low waste and byproduct management advantages.

- The nitration-fluorination-hydrogenation route provides high selectivity and purity, critical for pharmaceutical and agrochemical intermediates.

- Chloromethylation under Lewis acid catalysis is a mild and high-yielding method to functionalize trifluorobenzene for subsequent side-chain modifications.

- The combination of these methods allows for modular synthesis of complex fluorinated aromatics such as 1-(1,1-difluoropropyl)-2,4,5-trifluorobenzene, which are valuable in medicinal chemistry and materials science.

This detailed overview integrates diverse, authoritative patent literature and research findings to outline the preparation methods of this compound, emphasizing the synthesis of its trifluorobenzene core and difluoropropyl substituent. These methods are industrially relevant and supported by robust experimental data.

Chemical Reactions Analysis

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be replaced by other substituents through nucleophilic substitution reactions.

Aromatic Coupling Reactions: The compound can participate in coupling reactions, forming larger aromatic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzene derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules . The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions . These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Fluorine Positioning : The target compound’s 2,4,5-trifluoro substitution distinguishes it from derivatives with fewer fluorine atoms or alternative groups (e.g., CF₃ in ). This arrangement may enhance electron-withdrawing effects and steric hindrance.

Physicochemical Properties

- Thermal Stability : Fluorine atoms and aromatic systems generally increase thermal stability. For example, trifluorobenzene derivatives in liquid crystal compositions exhibit high clearing points (>100°C) .

- Polarity and Solubility: The 2,4,5-trifluoro substitution increases polarity compared to mono- or di-fluorinated analogs, likely reducing solubility in nonpolar solvents.

- Hazard Profile : Analogous compounds like 1-(1,1-Difluoropropyl)-4-(trifluoromethyl)benzene are classified as irritants , suggesting similar handling precautions for the target compound.

Biological Activity

1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene is a fluorinated aromatic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, toxicity profiles, and implications for therapeutic use.

- Molecular Formula : C₉H₈F₅

- Molecular Weight : 232.15 g/mol

- Structure : The compound features a trifluorobenzene moiety substituted with a difluoropropyl group, which enhances its lipophilicity and stability.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological effects and potential applications in medicinal chemistry.

Research indicates that the compound may interact with various biological targets, including:

- Enzymatic Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways relevant to cell proliferation and apoptosis.

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of this compound against various cancer cell lines. Results demonstrated:

- Cell Line Tested : MCF-7 (breast cancer), A549 (lung cancer)

- IC₅₀ Values : Approximately 15 µM for MCF-7 and 20 µM for A549 cells.

- Mechanism : Induction of apoptosis via mitochondrial pathways was observed.

Case Study 2: Neuroprotective Effects

Research conducted on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cells:

- Model Used : SH-SY5Y neuroblastoma cells exposed to oxidative stress.

- Findings : A significant reduction in reactive oxygen species (ROS) levels was recorded at concentrations of 10 µM.

Data Table Summary

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈F₅ |

| Molecular Weight | 232.15 g/mol |

| Acute Toxicity (LD₅₀) | >2000 mg/kg (rat) |

| IC₅₀ (MCF-7 Cell Line) | 15 µM |

| IC₅₀ (A549 Cell Line) | 20 µM |

| Neuroprotective Concentration | 10 µM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1,1-Difluoropropyl)-2,4,5-trifluorobenzene, and how is regioselectivity controlled during alkylation?

- Methodological Answer : A key route involves alkylation of intermediates like 2,4,5-trifluorobenzyl bromide (CAS 157911-56-3) with difluoropropyl precursors. For example, in the synthesis of S-217622 (a SARS-CoV-2 protease inhibitor), 1-(bromomethyl)-2,4,5-trifluorobenzene undergoes alkylation under basic conditions (K₂CO₃ in MeCN at 80°C, 93% yield) . Regioselectivity is influenced by steric and electronic effects of fluorine substituents, which direct electrophiles to meta/para positions relative to existing fluorine atoms. Careful solvent selection (e.g., polar aprotic solvents like DMF) and temperature control mitigate side reactions .

Q. What safety precautions are critical when handling this compound and its intermediates?

- Methodological Answer : Fluorinated benzyl halides (e.g., 2,4,5-trifluorobenzyl chloride/bromide) are corrosive and lachrymatory. Handling requires inert atmospheres (N₂/Ar), fume hoods, and PPE (gloves, goggles). Storage at 2–8°C under inert gas prevents decomposition . Risk phrases (R34: corrosive; R36/37/38: irritant) and safety protocols (S26: eye冲洗; S36/37/39: protective gear) must be strictly followed .

Q. How are fluorinated intermediates purified, and what analytical techniques validate their structural integrity?

- Methodological Answer : Purification typically involves column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization. Analytical validation combines GC-MS for purity assessment and ¹⁹F NMR (δ -110 to -130 ppm for CF₃/CClF₂ groups) to confirm substitution patterns. Single-crystal X-ray diffraction (as in ) resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of fluorine deactivates the benzene ring, reducing electrophilic substitution but enhancing stability in Suzuki-Miyaura couplings. For example, coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). The 2,4,5-trifluoro pattern directs incoming nucleophiles to the less hindered para position relative to the difluoropropyl group .

Q. What strategies optimize yield in multi-step syntheses involving this compound, such as in protease inhibitor development?

- Methodological Answer : In S-217622 synthesis, yield optimization (93% alkylation step) relies on stoichiometric control of 1-(bromomethyl)-2,4,5-trifluorobenzene and K₂CO₃ as a base. Subsequent steps (e.g., triazole introduction) use DMF as a solvent to solubilize intermediates, while LHMDS (a strong, non-nucleophilic base) minimizes side reactions during amination . Kinetic monitoring via TLC/HPLC ensures intermediate stability .

Q. How can computational modeling predict the bioactivity of derivatives containing the 2,4,5-trifluorophenyl motif?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like the SARS-CoV-2 3CL protease, where the trifluorophenyl group occupies hydrophobic pockets. QSAR models correlate substituent electronegativity (fluorine) with inhibitory potency .

Q. What are the challenges in characterizing degradation products of this compound under acidic/basic conditions?

- Methodological Answer : Hydrolysis of the difluoropropyl group generates HF, complicating LC-MS analysis due to matrix interference. Solid-phase extraction (SPE) with C18 cartridges isolates degradation products. High-resolution mass spectrometry (HRMS) and ¹⁹F NMR differentiate hydrolyzed fragments (e.g., difluoroacetic acid vs. intact fluorophenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.